molecular formula C10H6KNO2 B12336510 Potassium 3-cyano-3-phenylacrylate

Potassium 3-cyano-3-phenylacrylate

Cat. No.: B12336510
M. Wt: 211.26 g/mol
InChI Key: UUOQTPLISFNVBQ-MLBSPLJJSA-M
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Description

Potassium 3-cyano-3-phenylacrylate is an organic compound with the molecular formula C10H8KNO2. It is a potassium salt of 3-cyano-3-phenylacrylic acid and is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to an acrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-cyano-3-phenylacrylate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with ethyl cyanoacetate in the presence of a base catalyst such as sodium ethoxide or nano-ZnO catalyst in ethanol . The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, and yields the desired product in high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and eco-friendly solvents is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Potassium 3-cyano-3-phenylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of potassium 3-cyano-3-phenylacrylate involves its ability to participate in various chemical reactions due to the presence of the cyano and phenyl groups. These functional groups allow the compound to interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes or the inhibition of enzymatic activity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Uniqueness: Potassium 3-cyano-3-phenylacrylate is unique due to its potassium salt form, which imparts different solubility and reactivity properties compared to its ester counterparts. This makes it particularly useful in aqueous reactions and applications where ionic compounds are preferred .

Properties

Molecular Formula

C10H6KNO2

Molecular Weight

211.26 g/mol

IUPAC Name

potassium;(Z)-3-cyano-3-phenylprop-2-enoate

InChI

InChI=1S/C10H7NO2.K/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-6H,(H,12,13);/q;+1/p-1/b9-6+;

InChI Key

UUOQTPLISFNVBQ-MLBSPLJJSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)[O-])/C#N.[K+]

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+]

Origin of Product

United States

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